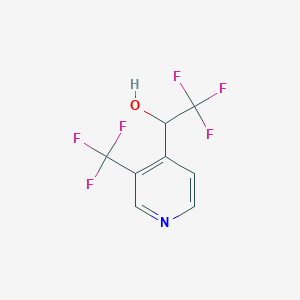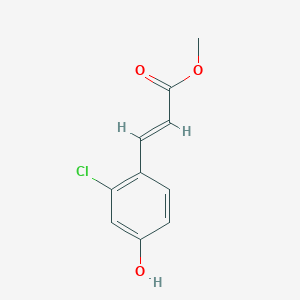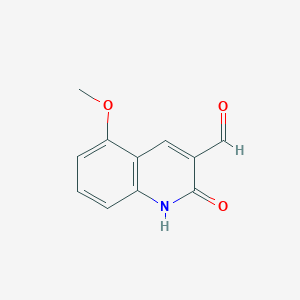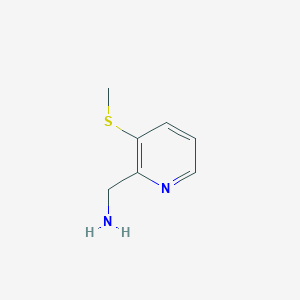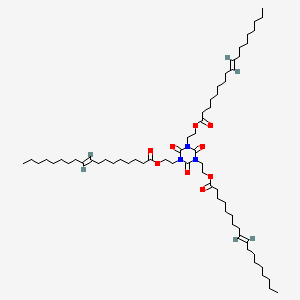
(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is a complex organic compound with a unique structure that combines triazine and octadecenoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) typically involves the reaction of triazine derivatives with octadecenoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. The specific steps and conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents or biochemical pathways.
Medicine
The compound’s potential medicinal applications include its use as a drug delivery agent or as a precursor for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further investigation in drug development.
Industry
In industry, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for enhancing the performance and durability of industrial products.
Wirkmechanismus
The mechanism of action of (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate enzymes, alter membrane permeability, or affect signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives and octadecenoate esters. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) apart is its unique combination of triazine and octadecenoate moieties. This combination provides distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
97158-30-0 |
|---|---|
Molekularformel |
C63H111N3O9 |
Molekulargewicht |
1054.6 g/mol |
IUPAC-Name |
2-[3,5-bis[2-[(E)-octadec-9-enoyl]oxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C63H111N3O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(67)73-55-52-64-61(70)65(53-56-74-59(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(72)66(62(64)71)54-57-75-60(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-57H2,1-3H3/b28-25+,29-26+,30-27+ |
InChI-Schlüssel |
HUAKVMICKAXDIC-WUOFIQDXSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCOC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCCCCCCC=CCCCCCCCC)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


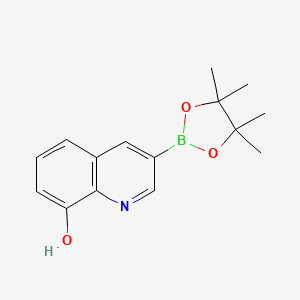
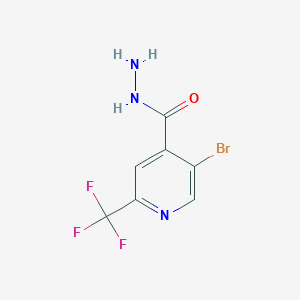
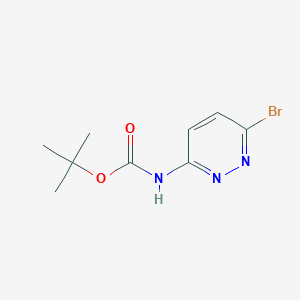
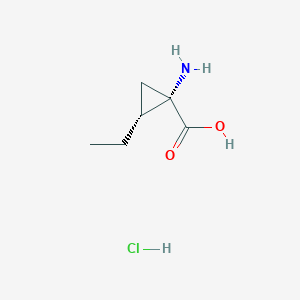
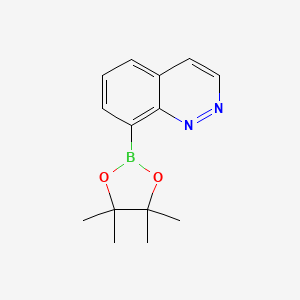
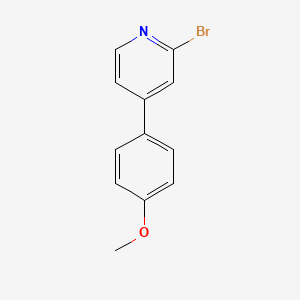
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
